卡克霍尔

描述

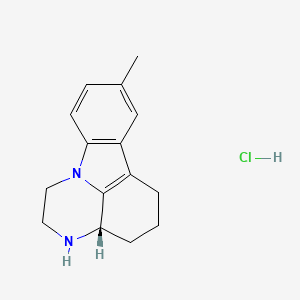

Carquejol is a chemical compound with the formula C10H14O . It is a monoterpenoid and is significantly present as an essential oil in aromatic plants .

Molecular Structure Analysis

Carquejol has a molecular weight of 150.2176 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4,6,9-11H,1,3,5H2,2H3 . More detailed structural and spectroscopic studies can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involving Carquejol are complex and require a deep understanding of organic chemistry. Detailed analysis of these reactions can be found in the referenced papers .科学研究应用

Medicinal Use

Carquejol is a significant constituent of the medicinal plant Baccharis trimera . This plant, also known as Carqueja, is one of the best known and most widely used medicinal plants in Brazil . It’s generally administered in the form of tea from the dried aerial parts for the treatment of gastrointestinal disorders .

Wound Treatment

Historically, Carqueja was used by the Guarani Indians of Southern Latin America for wound treatment . This traditional use was largely lost and nowadays the plant is mainly indicated for intestinal problems, as a tonic or for treatment of diabetes .

Essential Oils

Phytochemical studies indicate that different species from the Baccharis section contain similar compound classes, especially essential oils, flavonoids, and diterpenes . In one case, Carquejol was reported as the main component .

Spectroscopic Studies

Carquejol has been characterized using various spectroscopic methods, including Fourier Transform infrared (FT-IR) and Raman (FT-Raman), Ultraviolet–Visible (UV–Visible), Electronic Circular Dichroism (ECD), Mass, Hydrogen and Carbon Nuclear Magnetic Resonance (1H and 13C NMR) and 2D 1H1H gCOSY, 1H13CgHSQC, 1H13CgHMBC spectroscopies .

Structural Studies

There have been structural theoretical investigations on the four possible stereostructures of Carquejol based on the DFT calculations . These studies take into account the experimental structure and chirality reported for the natural compound .

作用机制

Target of Action

Carquejol, a monoterpenoid based on the rare o-menthane skeleton , is a primary constituent of the essential oil obtained from the Baccharis species . The ent-clerodane diterpenes, common in the species of carqueja, are known for their biological activities, such as insect antifeedant effects and action as possible novel opioid receptor probes . This suggests that the opioid receptors could be a potential target of Carquejol.

属性

IUPAC Name |

5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4,6,9-11H,1,3,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYONFNNEHVJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C=CCC1=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946528 | |

| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carquejol | |

CAS RN |

23734-06-7 | |

| Record name | o-Mentha-1(7),4,8-trien-3-ol, (2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is carquejol and where is it found?

A1: Carquejol is a natural organic compound primarily found in the essential oil of Baccharis species, particularly Baccharis trimera, a plant commonly known as "carqueja" in Brazil. [, , ] This plant is known for its traditional use in Brazilian folk medicine. []

Q2: What is the chemical structure of carquejol?

A2: Carquejol is a bicyclic monoterpene with the IUPAC name cis-(2S)-isopropenyl-3-methylene-cyclohex-4-en-1-ol. [, ] Although a full spectroscopic characterization is available in the literature [], the provided abstracts do not contain specific spectroscopic data like NMR shifts or IR frequencies.

Q3: What is the absolute configuration of carquejol?

A3: The absolute configuration of carquejol has been determined as 2R, 3S. This was achieved through correlation with (-)-cis-o-menthane derived from both carquejol and (+)-verbenene, a compound with a known absolute configuration. []

Q4: Have any derivatives of carquejol been synthesized and studied?

A4: Yes, researchers have synthesized and studied various derivatives of carquejol, including carquejyl acetate, dihydrocarquejol, and isocarquejanone. [, , , ] One study focused on 2-isopropenyl-3-methylphenol, also referred to as carquejiphenol, exploring its potential medicinal applications. []

Q5: How does the structure of dihydrocarquejol affect its properties?

A5: Dihydrocarquejol, particularly its acetate derivative, exhibits a unique characteristic due to the presence of two double bonds forming a helical system. This helical arrangement influences the conformation of the isopropenyl group, resulting in a high Δϵ value in the circular dichroism (CD) curve. []

Q6: What are the conformational preferences of carquejol and its reduced forms?

A6: NMR studies indicate that carquejol and its reduced derivatives, all possessing an all-cis configuration, favor a conformation where the hydroxyl (or acetoxyl) group occupies an axial position and the isopropenyl (or isopropyl) group is equatorial. This preference persists even after the exo-methylene group undergoes reduction to a methyl group. []

Q7: What is the composition of the essential oil obtained from Baccharis trimera?

A7: The essential oil of Baccharis trimera is primarily composed of carquejyl acetate (ranging from 38% to 73% depending on the geographical origin). [, ] Other identified compounds include carquejol itself, ledol, β-pinene, palustrol, germacrene D, and various sesquiterpenes. [, ] Notably, the essential oil composition exhibits consistency across different geographical locations within southern Brazil, indicating a similar chemotype. []

Q8: What research has been conducted on the pharmacological effects of carquejol?

A8: Several studies have investigated the pharmacological properties of carquejol and its derivatives. These studies explored its potential use as an insecticide and repellent against Acanthoscelides obtectus, a common bean pest. [] Additionally, research has been conducted on its pharmacodynamic effects [] and the pharmacological properties of its derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)

![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)

![2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B3060935.png)

![1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-](/img/structure/B3060939.png)